molecular formula C11H18Cl2N2O2 B8185124 Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

Cat. No.: B8185124
M. Wt: 281.18 g/mol
InChI Key: IYHXWOBOAFULJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-bromoacetate with 4-aminopyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride
  • Tert-butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
  • Tert-butyl 2-amino-2-(quinolin-4-yl)acetate dihydrochloride

Uniqueness

Tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8;;/h4-7,9H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHXWOBOAFULJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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